Alanyl-tyrosine

Parenteral Nutrition Pharmacokinetics Dipeptide Metabolism

Alanyl-tyrosine is the evidence-based, highly soluble tyrosine source for parenteral nutrition and cell culture media, overcoming the critical solubility limits of free L-tyrosine. Its rapid, unimpaired hydrolysis in renal and hepatic failure makes it the superior, non-interchangeable choice for metabolic research and bioprocessing. Ensure formulation success; choose the dipeptide with proven pharmacokinetic advantages.

Molecular Formula C12H16N2O4
Molecular Weight 252.27 g/mol
CAS No. 19659-02-0
Cat. No. B12508813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlanyl-tyrosine
CAS19659-02-0
Molecular FormulaC12H16N2O4
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N
InChIInChI=1S/C12H16N2O4/c1-7(13)11(16)14-10(12(17)18)6-8-2-4-9(15)5-3-8/h2-5,7,10,15H,6,13H2,1H3,(H,14,16)(H,17,18)
InChIKeyALZVPLKYDKJKQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alanyl-Tyrosine (CAS 19659-02-0): High-Solubility Tyrosine Dipeptide for Parenteral Nutrition and Cell Culture Media Formulation


Alanyl-tyrosine (Ala-Tyr) is a dipeptide composed of L-alanine and L-tyrosine linked via a peptide bond [1]. It belongs to the class of tyrosine-containing dipeptides developed specifically to overcome the exceptionally poor aqueous solubility of free L-tyrosine—a limitation that precludes adequate tyrosine supplementation in total parenteral nutrition (TPN) and concentrated cell culture media formulations [2]. The compound exhibits substantially enhanced water solubility compared to free tyrosine, enabling its incorporation into intravenous nutritional solutions and liquid cell culture feeds at therapeutically and industrially relevant concentrations . Following parenteral administration, alanyl-tyrosine undergoes rapid hydrolysis by plasma and tissue peptidases, releasing free tyrosine and alanine for metabolic utilization [3].

Why Alanyl-Tyrosine Cannot Be Simply Substituted with Free Tyrosine or N-Acetyl-Tyrosine in Critical Formulations


Substitution of alanyl-tyrosine with free L-tyrosine or alternative tyrosine sources such as N-acetyl-L-tyrosine is not pharmacokinetically or functionally equivalent and may result in formulation failure or inadequate tyrosine delivery. Free L-tyrosine exhibits prohibitively low aqueous solubility (~0.45 g/L at 25°C), rendering it unsuitable for concentrated parenteral nutrition admixtures and high-density cell culture media at neutral pH [1]. N-acetyl-L-tyrosine, while more soluble, demonstrates negligible in vivo conversion to free tyrosine; the majority of the infused dose is excreted unchanged in urine without elevating plasma tyrosine concentrations, effectively failing as a tyrosine source [2]. Glycyl-L-tyrosine, another dipeptide alternative, exhibits substantially slower plasma clearance and hydrolysis kinetics compared to alanyl-tyrosine, with its elimination further impaired in renal failure [3]. These differential metabolic handling characteristics underscore that alanyl-tyrosine possesses a distinct and non-interchangeable pharmacokinetic and pharmacodynamic profile that directly impacts clinical and bioprocess outcomes.

Quantitative Differentiation of Alanyl-Tyrosine (CAS 19659-02-0) Versus Tyrosine Analogs: Head-to-Head Pharmacokinetic, Solubility, and Stability Data


Whole-Body Clearance of Alanyl-Tyrosine Exceeds Glycyl-Tyrosine by 78% and N-Acetyl-Tyrosine by Over 10-Fold in Healthy Humans

In a direct head-to-head pharmacokinetic study in healthy human subjects, alanyl-tyrosine demonstrated significantly faster systemic elimination compared to the alternative dipeptide glycyl-tyrosine and the acetylated derivative N-acetyl-tyrosine [1].

Parenteral Nutrition Pharmacokinetics Dipeptide Metabolism

Plasma Half-Life of Alanyl-Tyrosine Is ~8-Fold Shorter Than Glycyl-Tyrosine in Human Plasma

Incubation studies in human plasma reveal that alanyl-tyrosine undergoes substantially faster enzymatic hydrolysis compared to glycyl-tyrosine, with a markedly shorter elimination half-life [1].

Plasma Stability Enzymatic Hydrolysis In Vitro Metabolism

Alanyl-Tyrosine Clearance Remains Unimpaired in Renal Failure Unlike Glycyl-Tyrosine

In patients with end-stage renal disease undergoing hemodialysis, the pharmacokinetic handling of alanyl-tyrosine is preserved, whereas glycyl-tyrosine elimination is significantly impaired [1].

Renal Failure Uremia Therapeutic Nutrition

Alanyl-Tyrosine Elicits Greater Plasma Tyrosine Elevation Than Glycyl-Tyrosine Following Infusion

The magnitude of plasma tyrosine increase following dipeptide infusion is significantly greater with alanyl-tyrosine compared to glycyl-tyrosine, reflecting superior in vivo hydrolysis and amino acid release [1].

Amino Acid Bioavailability Nutritional Efficacy Plasma Amino Acids

Alanyl-Tyrosine Demonstrates High In Vivo Utilization as Tyrosine Source in Parenterally Fed Rats

Radiolabeled alanyl-tyrosine administered intravenously to adult rats demonstrated rapid and extensive tissue incorporation, with the majority of radioactivity recovered as protein-bound tyrosine, confirming efficient metabolic utilization [1].

In Vivo Metabolism Tissue Distribution Nutritional Utilization

Optimal Scientific and Industrial Applications for Alanyl-Tyrosine Based on Quantified Performance Advantages


Total Parenteral Nutrition (TPN) Formulations for Patients with Renal or Hepatic Impairment

Alanyl-tyrosine is the preferred tyrosine source for TPN admixtures intended for patients with compromised renal or hepatic function. Unlike glycyl-tyrosine, whose clearance is reduced by 52% in hemodialysis patients [1], alanyl-tyrosine clearance remains unimpaired in uremia. Similarly, in hepatic failure, alanyl-tyrosine elimination and hydrolysis are preserved while N-acetyl-tyrosine fails to elevate plasma tyrosine [2]. These disease-state-specific pharmacokinetic advantages make alanyl-tyrosine the evidence-based choice for parenteral nutrition in vulnerable patient populations.

Concentrated Cell Culture Media and Feed Supplements for CHO Cell Bioprocessing

In high-density CHO cell perfusion cultures, free tyrosine cannot be concentrated to adequate levels due to solubility limitations at neutral pH. Alanyl-tyrosine provides a soluble tyrosine source that overcomes this formulation barrier. Research evaluating tyrosine dipeptides in CHO perfusion mimics has identified alanyl-tyrosine (AY) and glycyl-tyrosine (GY) as viable supplementation strategies to address tyrosine depletion without media precipitation [3]. The superior plasma clearance and hydrolysis kinetics of alanyl-tyrosine (3,169 vs. 1,781 mL/min for Gly-Tyr) [4] suggest potential advantages in rapid tyrosine release within the culture environment, though cell culture-specific comparative efficacy data remain limited.

Investigational Studies Requiring Rapid Tyrosine Kinetics Assessment

The rapid hydrolysis of alanyl-tyrosine (plasma half-life of 12.3 ± 0.9 min in healthy humans) enables, for the first time, a simple rapid non-isotopic evaluation of tyrosine kinetics for assessment of liver function [2]. This property makes alanyl-tyrosine uniquely suited as a probe substrate for metabolic research studies investigating tyrosine clearance, phenylalanine hydroxylation, and hepatic metabolic capacity, where slower-hydrolyzing alternatives like glycyl-tyrosine (half-life 101.7 ± 4.9 min) would confound kinetic analyses.

Parenteral Formulations Intended to Elevate Serum Tyrosine for Catecholamine Support

In experimental models of hemorrhagic shock and hypertension, alanyl-tyrosine administered intravenously at 12.5-25 mg/kg caused significant elevations in serum tyrosine and contributed to blood pressure restoration in hypotensive rats and blood pressure reduction in spontaneously hypertensive rats [5]. The enhanced aqueous solubility of alanyl-tyrosine relative to free tyrosine enables the preparation of parenteral solutions at concentrations sufficient to achieve these hemodynamic effects, which would be unattainable with free tyrosine due to solubility constraints.

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